molecular formula C17H26N2 B14269368 4-Methyl-2-nonyl-1H-benzimidazole CAS No. 135734-38-2

4-Methyl-2-nonyl-1H-benzimidazole

Cat. No.: B14269368
CAS No.: 135734-38-2
M. Wt: 258.4 g/mol
InChI Key: BGKOQGKVYNNKPY-UHFFFAOYSA-N
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Description

4-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its stability and diverse applications in various fields such as medicine, agriculture, and industry. The compound features a benzimidazole core with a methyl group at the 4-position and a nonyl group at the 2-position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the following steps:

    Acylation Reaction: Reacting o-phenylenediamine with 4-methyl-2-nonylbenzaldehyde in the presence of an acid catalyst.

    Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nonyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.

    Enzyme Inhibition: It can inhibit various enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound can interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.

Uniqueness

4-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl group at the 4-position and a nonyl group at the 2-position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

135734-38-2

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

4-methyl-2-nonyl-1H-benzimidazole

InChI

InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-13-16-18-15-12-10-11-14(2)17(15)19-16/h10-12H,3-9,13H2,1-2H3,(H,18,19)

InChI Key

BGKOQGKVYNNKPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=C(C=CC=C2N1)C

Origin of Product

United States

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